5-(Benzyloxy)-D-Leucine
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Overview
Description
5-(Benzyloxy)-D-Leucine is an organic compound that features a benzyloxy group attached to the D-Leucine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-D-Leucine typically involves the protection of the amino group of D-Leucine, followed by the introduction of the benzyloxy group. One common method involves the use of benzyl chloride in the presence of a base to form the benzyloxy derivative. The reaction conditions often include solvents like ethanol and temperatures around 65°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-D-Leucine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding D-Leucine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction typically yields D-Leucine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-D-Leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-D-Leucine involves its interaction with specific molecular targets and pathways. The benzyloxy group can influence the compound’s binding affinity to enzymes and receptors, potentially altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 1-Benzyloxy-5-phenyltetrazole
- 5-Benzyloxyindole-3-carboxaldehyde
Uniqueness
5-(Benzyloxy)-D-Leucine is unique due to its combination of the benzyloxy group with the D-Leucine amino acid. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R)-2-amino-4-methyl-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)/t10?,12-/m1/s1 |
InChI Key |
VVXODUGDJIQSTF-TVKKRMFBSA-N |
Isomeric SMILES |
CC(C[C@H](C(=O)O)N)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(C(=O)O)N)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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